2-(3-Bromophenyl)propane-1,2-diol
Description
2-(3-Bromophenyl)propane-1,2-diol is a vicinal diol featuring a bromine atom at the meta position of the aromatic ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use with 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid and tetrakis(triphenylphosphine)palladium under argon atmosphere .
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,11-12H,6H2,1H3 |
InChI Key |
MBDDWKQRVLFVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in aromatic substituents, diol positions (1,2 vs. 1,3), and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Diols
Electronic and Reactivity Profiles
- Bromine vs. Methoxy/Ethoxy Groups : The bromine atom in this compound is electron-withdrawing, increasing electrophilic substitution reactivity at the aromatic ring. In contrast, methoxy or ethoxy groups (e.g., in and ) are electron-donating, directing reactions to ortho/para positions and improving solubility in organic solvents .
- Fluorine Substituents: Compounds like 3-(3,5-difluorophenoxy)propane-1,2-diol exhibit heightened acidity in hydroxyl groups due to fluorine’s strong electron-withdrawing nature, making them suitable for acid-catalyzed reactions .
- Allyl Groups: The allyl substituent in 3-(2-Allylphenoxy)propane-1,2-diol () offers sites for radical or addition reactions, a feature absent in the brominated analog .
Pharmacological and Industrial Relevance
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